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molecular formula C4H3O2- B8739756 But-2-ynoate

But-2-ynoate

Cat. No. B8739756
M. Wt: 83.07 g/mol
InChI Key: LUEHNHVFDCZTGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324204B2

Procedure details

To a stirred solution of pyrrolidine (4.2 mL, 50.0 mmol) in water (25 mL) and MeOH (35 mL) at −50° C. was added methylpropiolate (4.5 mL, 50.0 mmol) dropwise. The reaction mixture was stirred at this temperature for 5 h then diluted with DCM (200 mL). 2M aqueous HCl (200 mL) was added and the layers were separated. The aqueous layer was extracted with DCM (2×100 mL). The combined organic layers were washed with aqueous sat. NaHCO3 (200 mL), water (200 mL), then brine (200 mL), dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (6.0 g, 98%) as a white solid that was used without further purification. δH (CDCl3) 3.68 (2H, t, J 6.8 Hz), 3.50 (2H, t, J 6.3 Hz), 3.04 (1H, s), 2.01-1.90 (4H, m).
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C[C:7]#[C:8][C:9]([O-])=[O:10].Cl>O.CO.C(Cl)Cl>[C:9]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:10])[C:8]#[CH:7]

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
4.5 mL
Type
reactant
Smiles
CC#CC(=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous sat. NaHCO3 (200 mL), water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (200 mL), dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C#C)(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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